N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
描述
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-6-18-21(29)27-19(25-18)16-7-4-5-8-17(16)26-22(27)30-13(2)20(28)24-15-11-9-14(23)10-12-15/h4-5,7-13,18H,3,6H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCUEHGBGVCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A thioamide linkage
- An imidazoquinazoline moiety
This unique combination of functional groups is hypothesized to contribute to its biological properties.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to imidazoquinazolines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. Key findings include:
- Cytotoxicity : Compounds similar in structure exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells, indicating potent antiproliferative activity .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 50 | Glioblastoma |
| Compound B | 30 | Breast Adenocarcinoma |
The proposed mechanism involves the induction of apoptosis in cancer cells. Morphological changes such as cell shrinkage and chromatin condensation were observed, consistent with apoptotic processes . The compound may also inhibit specific signaling pathways crucial for cancer cell survival.
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structural features have been evaluated for antimicrobial properties. Studies indicate that these compounds possess significant antibacterial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study on thiosemicarbazones derived from similar frameworks reported potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated:
- Minimum Inhibitory Concentrations (MIC) : Several derivatives displayed MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 10 | Staphylococcus aureus |
| Compound D | 15 | Escherichia coli |
Pharmacokinetics and Biodistribution
Research on the biodistribution of radiolabeled derivatives suggests rapid clearance from the bloodstream with significant accumulation in tumor tissues. This property enhances their potential as targeted therapeutic agents for cancer treatment.
相似化合物的比较
Table 1: Structural Features of Comparable Compounds
Pharmacological and Functional Comparisons
Protein Binding and Hit Identification
The triazinoindole derivative () was synthesized for protein hit identification, suggesting that the thioether-propanamide architecture may facilitate binding to cysteine-rich domains or allosteric enzyme sites. The target compound’s imidazoquinazolinone core could enhance affinity for kinases or GTPases due to its planar, electron-deficient heterocycle .
Therapeutic Potential vs. Known Drugs
Table 2: Pharmacological Profiles
常见问题
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves forming the imidazoquinazolinone core, followed by thioether linkage and amidation. Optimize by controlling reaction temperature (e.g., reflux at 90°C for 3 hours ), adjusting stoichiometry (e.g., 10 mmol chloroacetyl chloride ), and recrystallizing from DMSO/water (2:1) to achieve yields up to 72% . Flow chemistry with Design of Experiments (DoE) can systematically optimize parameters like residence time .
Q. Which spectroscopic techniques confirm structural integrity and tautomeric forms?
¹H NMR identifies amine/imine tautomers (e.g., 50:50 ratio at δ 11.20–10.10 ppm ). IR spectroscopy validates C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. LC-MS confirms molecular weight, as applied to related thiazolo-triazole derivatives .
Q. How can purity and stability be assessed under standard laboratory conditions?
Use HPLC with UV detection (254 nm) for purity. For stability, conduct forced degradation studies at varying pH (0.1N HCl/NaOH) and temperatures (40–60°C), monitoring via UPLC-PDA. Related quinazolines show <10% degradation at pH 7.4 after 72 hours .
Q. What are the key structural motifs influencing biological activity?
The quinazoline core, 4-chlorophenyl group, and thioether linkage are critical. Modifications to the 2-propyl group (e.g., isopropyl substitution) or thioether chain length can alter kinase inhibition potency .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for substituent variations?
Systematically modify substituents (e.g., 2-propyl → phenyl or 4-fluorobenzyl ). Pair biological assays (e.g., kinase IC50 measurements ) with computational docking (AutoDock Vina) to correlate structural changes with activity. Use multivariate regression to identify key pharmacophores .
Q. What strategies resolve bioactivity discrepancies across synthetic batches?
(1) Verify tautomeric consistency via variable-temperature NMR (-10°C to 60°C ). (2) Assess crystallinity with XRD to detect polymorphs. (3) Re-test activity under standardized kinase assays (1 mM ATP ). Statistical tools like ANOVA identify variability sources .
Q. Which methodologies determine kinase inhibition mechanisms?
Use in vitro kinase assays (e.g., EGFR with ADP-Glo™ detection ), cellular phosphorylation assays (Western blot for p-ERK ), and ITC for binding thermodynamics. Confirm competitive inhibition via Lineweaver-Burk plots .
Q. How to predict binding affinity using computational approaches?
Dock the compound into kinase active sites (PDB 1M17) using induced-fit protocols (Schrödinger). Perform 100 ns MD simulations (Desmond) to calculate MM-GBSA binding energies. Validate against crystallographic ligand data .
Q. What synthetic challenges arise from tautomerism, and how are they addressed?
Tautomeric equilibria (amine/imine) complicate NMR interpretation. Use low-temperature NMR (e.g., -20°C) to slow exchange rates, and 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How to scale up synthesis while maintaining reproducibility?
Adopt flow chemistry for precise control of reaction parameters (temperature, reagent ratios) . Optimize workup steps (e.g., pH-controlled precipitation ) and implement in-line PAT (Process Analytical Technology) for real-time monitoring.
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